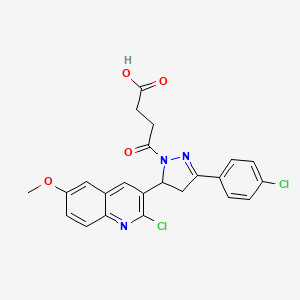![molecular formula C12H11IO2 B2410867 5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole CAS No. 2287280-96-8](/img/structure/B2410867.png)
5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3-Iodo-1-bicyclo[111]pentanyl)-1,3-benzodioxole is a compound that features a unique bicyclo[111]pentane scaffold, which is known for its three-dimensional structure and high strain energy
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole typically involves the functionalization of [1.1.1]propellane, a highly strained bicyclic compound. One common method is the radical multicomponent carboamination of [1.1.1]propellane, which allows for the direct synthesis of 3-substituted bicyclo[1.1.1]pentane derivatives . Another approach involves the iodo-sulfenylation of [1.1.1]propellane, which can be conducted on a multigram scale without the exclusion of air or moisture .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the scalability of the radical multicomponent carboamination and iodo-sulfenylation methods suggests potential for industrial-scale production.
Análisis De Reacciones Químicas
Types of Reactions
5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Radical Reactions: The compound can participate in radical reactions, such as the addition of thiols to form sulfur-substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as thiols, amines, and halides.
Radical Reactions: Reagents such as thiols and disulfides are used under radical conditions, often initiated by light or radical initiators.
Major Products
Sulfur-Substituted Derivatives: Formed through the reaction with thiols.
Aminated Derivatives: Formed through the reaction with amines.
Aplicaciones Científicas De Investigación
5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole has several scientific research applications:
Drug Discovery: The bicyclo[1.1.1]pentane scaffold is a valuable bioisostere for phenyl rings, offering improved metabolic stability and water solubility.
Materials Science: Used as molecular rods, rotors, and linker units in supramolecular chemistry.
Bioconjugation: The compound’s unique structure makes it suitable for bioconjugation processes, enhancing the properties of biologically relevant molecules.
Mecanismo De Acción
The mechanism of action of 5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole is not well-documented. its effects are likely mediated through its interactions with molecular targets and pathways that are influenced by its unique three-dimensional structure and high strain energy. The compound’s bioisosteric properties allow it to mimic the behavior of other functional groups, potentially interacting with enzymes, receptors, and other biological molecules in a similar manner.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
5-(3-Iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole is unique due to its combination of the bicyclo[1.1.1]pentane scaffold with the benzodioxole moiety. This combination imparts distinct physicochemical properties, such as high strain energy and three-dimensionality, which are advantageous in drug discovery and materials science.
Propiedades
IUPAC Name |
5-(3-iodo-1-bicyclo[1.1.1]pentanyl)-1,3-benzodioxole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11IO2/c13-12-4-11(5-12,6-12)8-1-2-9-10(3-8)15-7-14-9/h1-3H,4-7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSGWLVHEHMNFKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=CC4=C(C=C3)OCO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11IO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Fluoro-4-phenyl-6-[4-(pyridin-4-ylmethyl)piperazin-1-yl]pyrimidine](/img/structure/B2410785.png)
![2-{Octahydrocyclopenta[c]pyrrol-2-yl}-5-(trifluoromethyl)pyridine](/img/structure/B2410786.png)
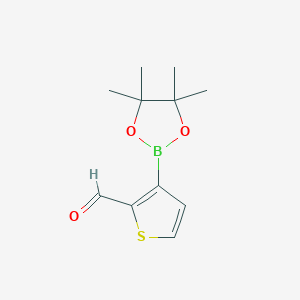
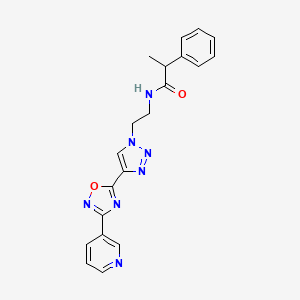
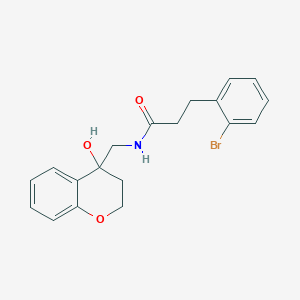
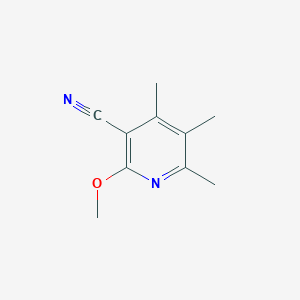

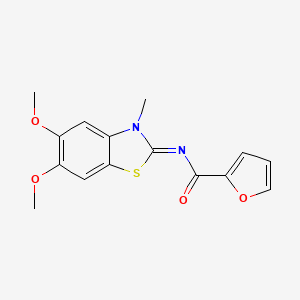
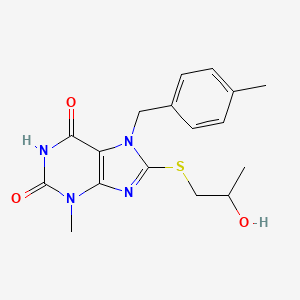
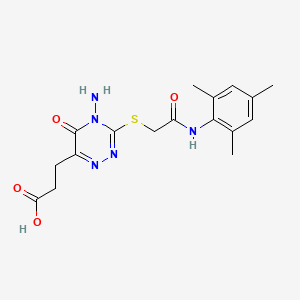

![N-[(1S)-1-Cyanoethyl]-4-cyclohexylbenzamide](/img/structure/B2410805.png)
